

# CORT118335: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

CORT118335, also known as **miricorilant**, is a novel, non-steroidal selective glucocorticoid receptor (GR) modulator with a unique mixed agonist/antagonist profile, and an antagonist of the mineralocorticoid receptor (MR). Developed by Corcept Therapeutics, it is under investigation for a range of metabolic and psychiatric conditions, including non-alcoholic steatohepatitis (NASH) and antipsychotic-induced weight gain. This document provides a comprehensive technical overview of the discovery, chemical synthesis, and preclinical pharmacology of CORT118335, presenting key data and experimental methodologies to support further research and development.

## **Discovery and Rationale**

The discovery of CORT118335 was driven by the need for therapeutic agents that can selectively modulate the glucocorticoid system to mitigate the adverse effects of excess cortisol activity, which is implicated in numerous pathological conditions. The aim was to identify a non-steroidal compound with high affinity and selectivity for the glucocorticoid receptor, thereby avoiding the side effects associated with steroidal antagonists. The optimization of a series of non-steroidal GR antagonists led to the identification of CORT118335, which demonstrated potent in vivo efficacy in relevant preclinical models.



### **Chemical Synthesis**

The chemical synthesis of CORT118335, chemically named trans-6-(4-phenylcyclohexyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrimidine-2,4-dione, was first reported by Hunt et al. in Bioorganic & Medicinal Chemistry Letters in 2012. The detailed experimental protocol for its synthesis is described in this publication.

IUPAC Name: trans-6-(4-phenylcyclohexyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrimidine-2,4-dione[1]

Chemical Formula: C24H23F3N2O2[1]

Molecular Weight: 428.45 g/mol [1]

## In Vitro Pharmacology

CORT118335 has been extensively characterized in a variety of in vitro assays to determine its receptor binding affinity and functional activity.

**Data Presentation: In Vitro Activity** 

| Parameter                          | Receptor                        | Species       | Value  | Reference |
|------------------------------------|---------------------------------|---------------|--------|-----------|
| Binding Affinity<br>(Ki)           | Glucocorticoid<br>Receptor (GR) | Rat           | 11 nM  | [2]       |
| Glucocorticoid<br>Receptor (GR)    | Human                           | 100 nM        | [2]    |           |
| Mineralocorticoid<br>Receptor (MR) | Not Specified                   | 140-148 nM    |        |           |
| High-Affinity<br>Binding           | Glucocorticoid<br>Receptor (GR) | Not Specified | 1.2 nM |           |

# **Experimental Protocols**

Receptor Binding Assays: The binding affinity of CORT118335 to the glucocorticoid and mineralocorticoid receptors was determined using competitive radioligand binding assays. Typically, this involves incubating a source of the receptor (e.g., cell membranes or purified



receptor) with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (CORT118335). The amount of bound radioactivity is then measured, and the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assays: The functional activity of CORT118335 as a GR modulator was assessed in cell-based reporter gene assays. In these assays, cells are transfected with a plasmid containing a GR-responsive promoter linked to a reporter gene (e.g., luciferase). The cells are then treated with a GR agonist (e.g., dexamethasone) in the presence or absence of CORT118335. The level of reporter gene expression is then measured to determine the agonistic or antagonistic activity of the compound.

### In Vivo Pharmacology and Pharmacokinetics

The in vivo efficacy of CORT118335 has been demonstrated in preclinical models of metabolic and psychiatric disorders.

**Data Presentation: Pharmacokinetic Parameters** 

| Parameter                    | Species          | Value                              | Reference |
|------------------------------|------------------|------------------------------------|-----------|
| Elimination Half-life (t1/2) | Human            | ≈ 20 hours                         |           |
| Metabolism                   | Human            | Predominantly by<br>CYP2C19 (≈94%) |           |
| Elimination                  | Animal and Human | Primarily hepatic (>78% in feces)  |           |

#### **Experimental Protocols**

Olanzapine-Induced Weight Gain Model in Rats: The efficacy of CORT118335 in mitigating antipsychotic-induced weight gain was evaluated in a rat model. Female Sprague-Dawley rats were treated with olanzapine to induce weight gain. CORT118335 was then administered orally, and the effect on body weight, food intake, and metabolic parameters was monitored over the course of the study.



Nonalcoholic Fatty Liver Disease (NAFLD) Model in Mice: To assess the therapeutic potential of CORT118335 for NAFLD, male C57BL/6J mice were fed a high-fat diet to induce hepatic steatosis. CORT118335 was then administered, and liver tissue was analyzed for lipid accumulation, gene expression, and markers of inflammation and fibrosis.

# **Mechanism of Action and Signaling Pathways**

CORT118335 exerts its therapeutic effects through a unique mechanism of selective GR modulation and MR antagonism. In the liver, it exhibits a distinct gene regulatory profile that contributes to its beneficial effects on lipid metabolism.

### **CORT118335 Signaling in Hepatocytes**



# CORT118335 Binds and Modulates Glucocorticoid Receptor (GR) Upregulates Downregulates Downregulates (ApoB, Mttp) Fatty Acid Uptake Genes (Fabp1, Cd36) De Novo Lipogenesis Genes (Srebp1c, Fasn, Dgat2, Acc1) Increased VLDL Secretion

CORT118335 Signaling Pathway in Hepatocytes

Click to download full resolution via product page

Caption: CORT118335's mechanism in hepatocytes.



CORT118335's selective modulation of the glucocorticoid receptor in liver cells leads to a beneficial metabolic profile. It increases the expression of genes involved in the production of very-low-density lipoproteins (VLDL), such as ApoB and Mttp, which helps to export lipids from the liver. Concurrently, it decreases the expression of genes responsible for fatty acid uptake (Fabp1, Cd36) and de novo lipogenesis (Srebp1c, Fasn, Dgat2, Acc1). This dual action results in a net reduction of lipid accumulation in the liver.

#### Conclusion

CORT118335 is a promising clinical candidate with a novel mechanism of action. Its selective modulation of the glucocorticoid receptor and antagonism of the mineralocorticoid receptor provide a targeted approach to treating a variety of metabolic and psychiatric disorders. The preclinical data summarized in this whitepaper demonstrate its potential to address the unmet medical needs in conditions such as NASH and antipsychotic-induced weight gain. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy and safety in patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [CORT118335: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609053#cort118335-discovery-and-chemical-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com